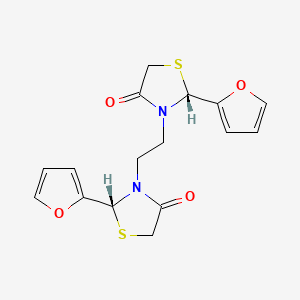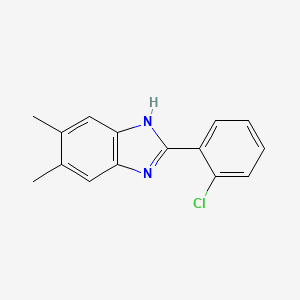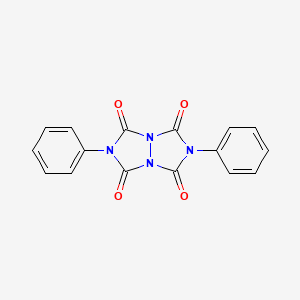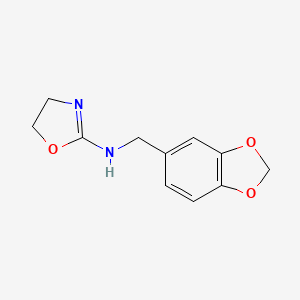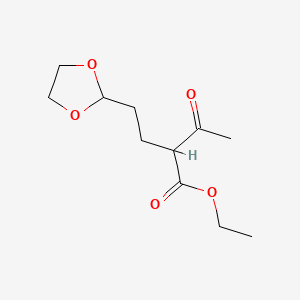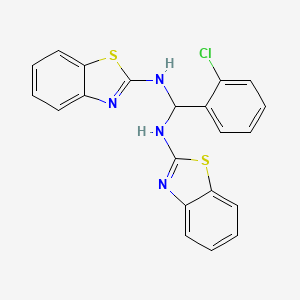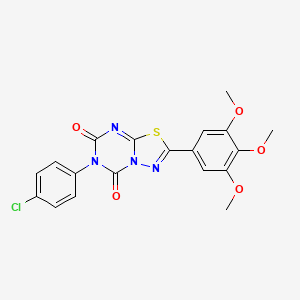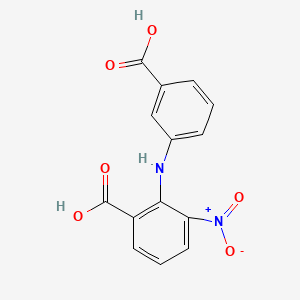
(1S,6S,7S)-1,4-Dimethylbicyclo(4.1.0)hept-3-ene-7-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1S,6S,7S)-1,4-Dimethylbicyclo(4.1.0)hept-3-ene-7-carboxylic acid is a bicyclic organic compound. The compound’s structure features a bicycloheptane ring system with methyl and carboxylic acid functional groups. This unique structure imparts specific chemical properties and reactivity patterns to the compound.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S,6S,7S)-1,4-Dimethylbicyclo(4.1.0)hept-3-ene-7-carboxylic acid typically involves multiple steps:
Formation of the bicyclic ring system: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.
Introduction of methyl groups: Methylation reactions using reagents such as methyl iodide in the presence of a base.
Carboxylation: Introduction of the carboxylic acid group via carboxylation reactions, often using carbon dioxide under high pressure and temperature.
Industrial Production Methods
Industrial production methods may involve optimized versions of the synthetic routes mentioned above, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Catalysts and advanced reaction conditions are often employed to achieve these goals.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carboxylic acid group to an alcohol.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halides, nucleophiles like amines or alcohols.
Major Products
Oxidation products: Ketones, carboxylic acids.
Reduction products: Alcohols.
Substitution products: Various substituted derivatives depending on the reagents used.
科学研究应用
Chemistry
The compound is studied for its unique bicyclic structure and reactivity, which can be useful in the synthesis of complex organic molecules.
Biology
Research may explore the compound’s potential biological activity, including its interactions with enzymes or receptors.
Medicine
Potential medicinal applications could include the development of new pharmaceuticals, particularly if the compound exhibits bioactivity.
Industry
The compound may be used as an intermediate in the synthesis of other valuable chemicals or materials.
作用机制
The mechanism by which (1S,6S,7S)-1,4-Dimethylbicyclo(4.1.0)hept-3-ene-7-carboxylic acid exerts its effects depends on its specific interactions with molecular targets. These could include binding to enzymes or receptors, altering their activity and leading to downstream effects in biological systems.
相似化合物的比较
Similar Compounds
Bicycloheptane derivatives: Compounds with similar bicyclic structures but different functional groups.
Methylated carboxylic acids: Compounds with similar functional groups but different ring systems.
Uniqueness
The unique combination of a bicycloheptane ring system with methyl and carboxylic acid groups distinguishes (1S,6S,7S)-1,4-Dimethylbicyclo(4.1.0)hept-3-ene-7-carboxylic acid from other compounds. This unique structure imparts specific chemical properties and reactivity patterns that can be exploited in various applications.
属性
CAS 编号 |
98875-00-4 |
|---|---|
分子式 |
C10H14O2 |
分子量 |
166.22 g/mol |
IUPAC 名称 |
(1S,6S,7S)-1,4-dimethylbicyclo[4.1.0]hept-3-ene-7-carboxylic acid |
InChI |
InChI=1S/C10H14O2/c1-6-3-4-10(2)7(5-6)8(10)9(11)12/h3,7-8H,4-5H2,1-2H3,(H,11,12)/t7-,8+,10-/m0/s1 |
InChI 键 |
CZDWEPMNMRFZOA-XKSSXDPKSA-N |
手性 SMILES |
CC1=CC[C@]2([C@@H](C1)[C@@H]2C(=O)O)C |
规范 SMILES |
CC1=CCC2(C(C1)C2C(=O)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


